4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine
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Overview
Description
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, a pyrazole ring, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures, solvents like ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: A related compound with a similar trifluoromethyl-pyridine structure but different functional groups.
4-(trifluoromethyl)pyridine: A simpler compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4’-bipiperidine is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Biological Activity
The compound 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Pyridine Ring : The presence of a trifluoromethyl group enhances lipophilicity and may influence receptor binding.
- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and anti-cancer properties.
- Sulfonamide Group : Often associated with antibacterial activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of similar structures can induce apoptosis in cancer cell lines.
- Antibacterial Properties : Compounds with similar moieties have demonstrated effectiveness against various bacterial strains.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in multiple in vitro assays.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia).
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry assays, indicating that the compound triggers programmed cell death pathways in cancer cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.65 | Apoptosis induction |
A549 | 2.41 | Cell cycle arrest |
U937 | 1.5 | Apoptosis induction |
Case Studies
Several studies provide insights into the biological activity of compounds similar to the target molecule:
-
Study on Pyrazole Derivatives :
- Investigated the cytotoxic effects on various cancer cell lines.
- Found that modifications to the pyrazole ring significantly enhanced anticancer activity.
-
Antibacterial Evaluation :
- Compounds with similar structural motifs were tested against resistant bacterial strains.
- Results indicated promising antibacterial effects, suggesting potential for further development.
Properties
IUPAC Name |
5-(trifluoromethyl)-2-[1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N5O3S/c1-15-21(16(2)28(3)27-15)34(31,32)30-12-6-18(7-13-30)29-10-8-19(9-11-29)33-20-5-4-17(14-26-20)22(23,24)25/h4-5,14,18-19H,6-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSUJTOEKLKWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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